Ethyl 3-(1-pyrrolidinyl)butanoate
Description
Ethyl 3-(1-pyrrolidinyl)butanoate is a synthetic ester derivative featuring a pyrrolidine substituent at the third carbon of the butanoate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol. The compound combines the ester functional group’s reactivity with the pyrrolidine moiety’s structural rigidity, making it a candidate for applications in organic synthesis, pharmaceuticals, and flavor chemistry.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
XOHFSJRAEGVBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-(1-pyrrolidinyl)butanoate shares structural and functional similarities with esters containing cyclic amines or branched alkyl chains. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of this compound and Structural Analogs
Key Findings from Comparative Studies
Volatility and Stability: this compound is expected to exhibit lower volatility compared to simpler esters like ethyl isovalerate (peak 5 in ) due to the pyrrolidine group’s bulkiness and hydrogen-bonding capacity. This aligns with trends observed in ethyl octanoate (peak 21), which persisted through multiple washings due to increased molecular weight . In contrast, ethyl 2-bromobutanoate’s bromine substitution reduces volatility further, making it suitable for controlled synthetic reactions .
Functional Group Impact: The pyrrolidine moiety introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to non-polar analogs like ethyl hexanoate (peak 9). This property is shared with BD 1008, a pharmacologically active compound with a pyrrolidinyl group . Hydroxy-substituted esters (e.g., ethyl 3-hydroxy-3-methylbutanoate) exhibit intermediate volatility and are prone to oxidation, unlike the chemically stable pyrrolidine derivative .
Its pyrrolidine group mirrors motifs in bioactive molecules (e.g., BD 1008), hinting at unexplored pharmacological roles, such as receptor binding or enzyme inhibition .
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